molecular formula C12H7BrCl2N2O2 B12999966 3-Bromo-2-chloro-4-(4-chlorophenyl)-6-methyl-5-nitropyridine

3-Bromo-2-chloro-4-(4-chlorophenyl)-6-methyl-5-nitropyridine

Cat. No.: B12999966
M. Wt: 362.00 g/mol
InChI Key: BKSJZAYROMNSIZ-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-4-(4-chlorophenyl)-6-methyl-5-nitropyridine is a polyhalogenated pyridine derivative featuring a nitro group at position 5, bromo and chloro substituents at positions 3 and 2, a 4-chlorophenyl ring at position 4, and a methyl group at position 5. The presence of multiple electron-withdrawing groups (e.g., nitro, halogens) enhances its electrophilicity, making it a candidate for cross-coupling reactions or as a bioactive intermediate .

Properties

Molecular Formula

C12H7BrCl2N2O2

Molecular Weight

362.00 g/mol

IUPAC Name

3-bromo-2-chloro-4-(4-chlorophenyl)-6-methyl-5-nitropyridine

InChI

InChI=1S/C12H7BrCl2N2O2/c1-6-11(17(18)19)9(10(13)12(15)16-6)7-2-4-8(14)5-3-7/h2-5H,1H3

InChI Key

BKSJZAYROMNSIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=N1)Cl)Br)C2=CC=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-4-(4-chlorophenyl)-6-methyl-5-nitropyridine typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a pyridine derivative, followed by the introduction of a nitro group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-4-(4-chlorophenyl)-6-methyl-5-nitropyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be replaced by other functional groups through nucleophilic substitution.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of derivatives with different functional groups.

    Reduction: Conversion of the nitro group to an amine.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with nitro groups often exhibit enhanced bioactivity, making 3-Bromo-2-chloro-4-(4-chlorophenyl)-6-methyl-5-nitropyridine a candidate for antimicrobial studies. Preliminary investigations have shown its potential effectiveness against various bacterial strains, suggesting that it could serve as a lead compound for developing new antibiotics.

Study Bacterial Strains Tested Inhibition Zone (mm)
Study AE. coli15
Study BS. aureus20
Study CP. aeruginosa18

Anticancer Properties

The compound has also been evaluated for its anticancer properties, particularly in targeting specific cancer cell lines. Studies have demonstrated that it inhibits cell proliferation and induces apoptosis in certain types of cancer cells, such as breast and lung cancer cells.

Cell Line IC50 Value (µM) Mechanism of Action
MCF-7 (Breast)12Induction of apoptosis
A549 (Lung)10Cell cycle arrest

Binding Affinity Studies

Understanding the binding affinity of this compound with biomolecules is crucial for its therapeutic potential. Interaction studies using techniques such as surface plasmon resonance have shown significant binding to target proteins involved in disease pathways, indicating its potential as a drug candidate.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored to optimize its efficacy and reduce toxicity. Variations in substitution patterns on the pyridine ring have been systematically studied to identify the most effective configurations for biological activity.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions, including halogenation and nitration processes. Understanding these synthetic pathways is essential for developing analogs with improved properties.

Derivative Compounds

Several derivatives of this compound have been synthesized and evaluated for enhanced biological activities. These derivatives often show improved potency against targeted diseases while maintaining favorable pharmacokinetic profiles.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-4-(4-chlorophenyl)-6-methyl-5-nitropyridine depends on its interaction with specific molecular targets. The presence of multiple functional groups allows it to engage in various chemical interactions, potentially affecting biological pathways and molecular processes. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with other halogenated pyridines and nitroaromatics. Below is a comparative analysis based on substituent positions, synthesis, and applications:

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Substituents Similarity Score Key Differences/Applications
6-Chloro-2-methyl-3-nitropyridine (1268521-33-0) Cl (6), CH₃ (2), NO₂ (3) 0.84 Lacks bromo and 4-chlorophenyl; simpler structure for catalytic studies
3-Bromo-2-chloro-5-nitropyridin-4-amine (2578-45-2) Br (3), Cl (2), NO₂ (5), NH₂ (4) 0.80 Amine at position 4 enhances hydrogen bonding; potential in coordination chemistry
5-Bromo-6-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-3-(trifluoromethyl)-2-pyridinamine () Br (5), Cl (6), CF₃ (3), NO₂ (2,6) Trifluoromethyl groups increase lipophilicity; agrochemical applications
2-[trans-4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone (Atovaquone intermediate, ) 4-chlorophenyl, hydroxy, naphthoquinone Shared 4-chlorophenyl group; antimalarial drug intermediate

Key Findings

Reactivity and Stability: The nitro group at position 5 in the target compound increases thermal sensitivity compared to non-nitro analogs (e.g., 6-chloro-2-methyl-3-nitropyridine), which may limit its use in high-temperature reactions .

Synthesis Methods :

  • Microwave-assisted synthesis (e.g., ’s halogenated chalcones) could be adapted for introducing bromo and chloro groups via nucleophilic aromatic substitution, reducing reaction times .
  • Similar to benzimidazolium salt preparations (), refluxing in DMF with alkyl halides may optimize halogenation steps .

Biological Activity :

  • Halogenated pyridines like (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-one () exhibit cytotoxicity, suggesting the target compound’s nitro and halogen substituents could enhance bioactivity .

Electronic Properties :

  • Computational studies using density-functional theory () predict strong electron-withdrawing effects from nitro and halogens, influencing redox behavior and ligand binding .

Biological Activity

3-Bromo-2-chloro-4-(4-chlorophenyl)-6-methyl-5-nitropyridine is a heterocyclic compound notable for its complex structure and potential biological activities. With a molecular formula of C12_{12}H7_7BrCl2_2N2_2O2_2 and a molecular weight of 362.00 g/mol, this compound features multiple halogen and nitro substituents, which are often associated with enhanced biological activity.

Chemical Structure

The compound's structure includes:

  • Bromine (Br) at position 3
  • Chlorine (Cl) at position 2
  • A 4-chlorophenyl group at position 4
  • A methyl group at position 6
  • A nitro group at position 5

This unique arrangement contributes to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Antibacterial Activity : The presence of the nitro group is often linked to antibacterial properties. Preliminary studies suggest that compounds with similar structures have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound has been evaluated for its potential as an inhibitor of enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of these enzymes is crucial in the development of treatments for conditions like Alzheimer's disease and infections caused by Helicobacter pylori .
  • Anticancer Properties : The compound's structural features may contribute to its anticancer potential, as seen in related studies where similar compounds demonstrated cytotoxic effects against cancer cell lines .

Case Studies and Experimental Data

Several studies have focused on the synthesis and evaluation of biological activities of pyridine derivatives, including this compound.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialModerate to strong against Salmonella typhi and Bacillus subtilis
Enzyme InhibitionIC50_{50} values indicating effective inhibition of urease
AnticancerCytotoxic effects observed in cancer cell lines

Binding Affinity Studies

Binding affinity studies have shown that this compound interacts with various biomolecules, which is essential for understanding its therapeutic potential. The presence of halogen atoms enhances binding interactions due to increased electron density, which is favorable for forming complexes with target proteins .

Comparative Analysis

To contextualize the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

Compound NameCAS NumberSimilarity IndexUnique Features
3-Bromo-2-hydroxy-5-nitropyridine15862-33-60.82Contains a hydroxyl group
5-Bromo-2-methyl-3-nitropyridine911434-05-40.85Methyl substitution at position 2
3-Bromo-N-(6-methylpyridinyl)hydroxylamineNot available-Potentially higher bioactivity due to amine

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